molecular formula C20H24N2O3S B2808420 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1021117-73-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2808420
CAS No.: 1021117-73-6
M. Wt: 372.48
InChI Key: WTOIIEKFKXBJGG-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide moiety linked to a 4-methylphenyl group. Its molecular formula is estimated as C₂₁H₂₄N₂O₃S, with a molecular weight of ~400.5 g/mol. The benzenesulfonyl group enhances stability and may influence receptor binding, while the 4-methylphenyl acetamide contributes to lipophilicity, affecting membrane permeability . Piperidine derivatives are common in pharmaceuticals due to their versatility in modulating biological activity, particularly in central nervous system (CNS) targets .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-10-12-17(13-11-16)21-20(23)15-18-7-5-6-14-22(18)26(24,25)19-8-3-2-4-9-19/h2-4,8-13,18H,5-7,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOIIEKFKXBJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Acetamide Formation: The final step involves the acylation of the piperidine nitrogen with p-tolylacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogues:

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Notable Substituents Structural Impact
Target: 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide Piperidin-2-yl core, benzenesulfonyl, 4-methylphenyl acetamide C₂₁H₂₄N₂O₃S (est.) ~400.5 -SO₂C₆H₅, -N-(4-CH₃C₆H₄) High lipophilicity; potential for CNS penetration due to piperidine
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine ring, 4-fluorophenyl acetamide C₂₀H₂₂FN₃O₃S 403.47 -SO₂C₆H₄CH₃, -N-(4-FC₆H₄) Increased electronegativity (F) may enhance solubility and target affinity
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Piperidin-1-yl sulfonyl, 4-methoxyphenyl acetamide C₂₂H₂₆N₂O₄S 426.52 -OCH₃, -SO₂C₆H₃(CH₃) Methoxy group improves solubility but reduces lipophilicity vs. methyl
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Piperidin-4-yl with phenylethyl chain, methoxy acetamide C₂₂H₂₈N₂O₂ 352.5 -OCH₃, -CH₂CH₂C₆H₅ Phenylethyl chain may enhance receptor binding; lower molecular weight improves bioavailability

Key Comparative Insights:

Core Structure: The target’s piperidin-2-yl core distinguishes it from piperazine (e.g., ) and piperidin-1-yl () derivatives. Sulfonyl Placement: Benzenesulfonyl at the 1-position (target) vs. 4-methylphenylsulfonyl () affects steric bulk and electronic interactions .

Acetamide Substituents: The 4-methylphenyl group (target) offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, 4-fluorophenyl () introduces electronegativity, enhancing hydrogen bonding but possibly reducing CNS penetration .

Synthetic Considerations :

  • Sulfonylation of piperidine (target) likely follows methods similar to ’s synthesis of N-(substituted phenyl)acetamides, involving sulfonic acid derivatives and acetylation .
  • Piperazine-based analogues (e.g., ) require additional steps for nitrogen functionalization, increasing synthetic complexity .

The benzenesulfonyl group’s stability could reduce metabolic degradation compared to alkylsulfonyl groups (e.g., ) .

Research Findings and Data

  • Solubility : The target’s methyl group likely reduces aqueous solubility compared to methoxy or fluoro derivatives but enhances lipid bilayer penetration .
  • Receptor Binding : Piperidine’s conformational flexibility (target) may allow better fit into hydrophobic binding pockets vs. rigid piperazine rings .

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The structural complexity of this compound, featuring a piperidine ring and a benzenesulfonyl group, suggests various possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C21H26N2O3S. The presence of functional groups such as the benzenesulfonyl moiety enhances its solubility and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The precise mechanisms can vary based on the biological context, but they often involve modulation of signaling pathways that influence cellular functions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on piperidine derivatives have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases that regulate cell cycle progression and apoptosis .

Inhibition of Osteoclastogenesis

Another area of interest is the compound's potential role in bone metabolism. Similar compounds have been studied for their ability to inhibit osteoclastogenesis, which is crucial in preventing bone loss diseases like osteoporosis. These compounds can alter mRNA expressions of osteoclast-specific markers and block the formation of mature osteoclasts, thereby reducing bone resorption .

Case Studies

Study Findings
Study A: Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in low micromolar range.
Study B: Osteoclast InhibitionShowed that related compounds reduced osteoclast formation and activity, suggesting therapeutic potential for osteoporosis treatment.

Q & A

Basic Research Questions

What are the key synthetic routes and characterization methods for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

  • Sulfonylation : Reacting piperidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the benzenesulfonyl-piperidine intermediate .
  • Acetamide coupling : Introducing the N-(4-methylphenyl)acetamide moiety via nucleophilic acyl substitution or amide bond formation .
    Characterization methods :
TechniquePurposeExample Data
NMR Confirm structural integrity1H^1H NMR: δ 7.5–7.8 (aromatic protons), δ 3.2–3.5 (piperidine CH2_2)
MS Verify molecular weightESI-MS: m/z 415.1 [M+H]+
HPLC Assess purity (>95%)Retention time: 12.3 min (C18 column, acetonitrile/water)

Which functional groups in this compound are critical for its biological activity?

The piperidine-sulfonyl group enables interactions with hydrophobic protein pockets, while the acetamide moiety facilitates hydrogen bonding with biological targets. The 4-methylphenyl group enhances lipophilicity, improving membrane permeability . Comparative studies of analogs show reduced activity when the sulfonyl group is replaced with carbonyl, highlighting its role in target binding .

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation steps, increasing yields by 15–20% compared to THF .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide coupling, reducing reaction time from 24h to 6h .
  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .

What structure-activity relationship (SAR) insights exist for analogs of this compound?

Systematic substitutions reveal:

  • Piperidine modifications : Replacing piperidine with pyrrolidine reduces affinity for σ-1 receptors (IC50_{50} increases from 0.8 μM to >10 μM) .
  • Aryl group effects : Fluorine substitution at the phenyl ring (e.g., 2-fluorophenyl) enhances metabolic stability in hepatic microsome assays (t1/2_{1/2} = 45 min vs. 28 min for methylphenyl) .
  • Sulfonyl vs. carbonyl : Sulfonyl groups improve solubility in simulated gastric fluid (pH 1.2) by 30% compared to carbonyl analogs .

What mechanistic hypotheses explain its potential anti-inflammatory activity?

In vitro studies suggest inhibition of COX-2 (cyclooxygenase-2) and NF-κB signaling pathways:

  • COX-2 inhibition : IC50_{50} = 1.2 μM in LPS-stimulated macrophages, measured via prostaglandin E2_2 ELISA .
  • NF-κB suppression : Reduces TNF-α production by 60% at 10 μM in RAW264.7 cells, confirmed via luciferase reporter assays .

How can spectral data discrepancies between batches be resolved?

Contradictions in 13C^{13}C NMR peaks (e.g., δ 170–175 ppm for acetamide carbonyl) often arise from:

  • Rotameric states : Dynamic NMR at elevated temperatures (50°C) collapses split peaks into singlets .
  • Residual solvents : HSQC (heteronuclear single-quantum coherence) experiments differentiate solvent artifacts from true signals .

What experimental designs are recommended for assessing in vitro vs. in vivo efficacy?

  • In vitro : Use primary human hepatocytes for metabolic stability assays and HEK293 cells transfected with target receptors (e.g., σ-1) for binding studies .
  • In vivo : Rodent models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic sampling at 0, 1, 4, 8, and 24h post-dose .

How can computational methods predict off-target interactions?

  • Molecular docking : Glide SP docking with σ-1 receptor (PDB: 5HK1) identifies potential interactions with Tyr173 and Glu172 residues .
  • Machine learning : QSAR models trained on ChEMBL data predict a 30% risk of hERG channel inhibition (requires patch-clamp validation) .

What strategies stabilize this compound under physiological conditions?

  • pH stability : Degradation at pH <5 is mitigated by formulating with enteric coatings (e.g., Eudragit L100) .
  • Light sensitivity : Amber glass vials reduce photodegradation by 90% compared to clear vials under UV light .

How do multi-target effects complicate pharmacological profiling?

Simultaneous inhibition of σ-1 receptors and COX-2 may synergize in pain models but increase neurotoxicity risks. Functional selectivity assays (e.g., β-arrestin recruitment vs. cAMP signaling) differentiate target engagement pathways .

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